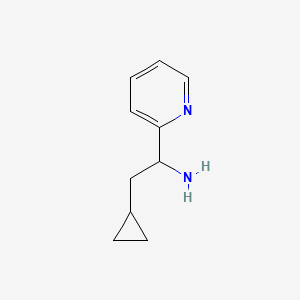

2-Cyclopropyl-1-(2-pyridyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCOFCQXXBAOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Structural Motif in the 2 Heteroarylethylamine Chemical Space

The core structure of 2-Cyclopropyl-1-(2-pyridyl)ethylamine belongs to the 2-heteroarylethylamine class, a chemical space of considerable importance in drug discovery. beilstein-journals.orgnih.gov This class is an extension of the well-known 2-phenethylamine scaffold, which forms the backbone of many endogenous catecholamines (e.g., dopamine, norepinephrine) and a wide range of pharmaceuticals. mdpi.com

The 2-(2-pyridyl)ethylamine portion of the title compound is a specific example of this motif. This structural unit is a known histamine (B1213489) H1 receptor agonist. wikipedia.org By incorporating the pyridine (B92270) ring, the molecule gains a basic nitrogen atom that can participate in specific interactions with biological targets, distinct from what is possible with a simple phenyl ring. The satellite chemical space of 2-heteroarylethylamines is rich with structures that show affinity for a diverse range of targets beyond those of traditional phenethylamines, including sigma receptors and acetylcholinesterase. nih.gov The addition of the cyclopropyl (B3062369) group to the 2-(2-pyridyl)ethylamine core further refines the molecule's shape, rigidity, and metabolic profile, making it a distinct and valuable entity within this chemical space.

Table 2: Strategic Advantages of Incorporating a Cyclopropyl Moiety This interactive table details the common goals and outcomes of using cyclopropyl groups in molecular design.

| Advantage | Rationale | Reference(s) |

|---|---|---|

| Enhanced Potency | Introduces conformational constraints, leading to entropically more favorable binding to receptors. | iris-biotech.deacs.org |

| Increased Metabolic Stability | Blocks sites of oxidative metabolism; C-H bonds are stronger and less susceptible to CYP450-mediated oxidation. | iris-biotech.denih.govhyphadiscovery.com |

| Modulation of Physicochemical Properties | Can reduce lipophilicity compared to other alkyl groups (e.g., isopropyl) and alter pKa. | iris-biotech.deacs.org |

| Reduced Off-Target Effects | The rigid structure can improve selectivity for the desired biological target. | acs.orgnih.gov |

| Improved Brain Permeability | Can contribute to properties that facilitate crossing the blood-brain barrier. | nih.gov |

Role As a Privileged Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

Established and Emerging Synthetic Routes to the Core Scaffold and Derivatives

The synthesis of the 2-cyclopropyl-1-(2-pyridyl)ethylamine core and its subsequent derivatives relies on a combination of classical organic reactions and modern cross-coupling techniques. These approaches provide versatile pathways to the central scaffold and allow for extensive functionalization.

Strategies for the Construction of the Cyclopropyl-Pyridylethylamine Core

The formation of the essential cyclopropyl-pyridylethylamine framework can be approached through several synthetic sequences. One common strategy involves the initial synthesis of a pyridylethylamine core, followed by the introduction of the cyclopropyl moiety, or vice-versa.

A representative synthesis for a related, non-cyclopropyl core, 1-(pyridin-2-yl)ethan-1-amine, starts from 2-acetylpyridine. chemicalbook.com This precursor undergoes reaction with hydroxylamine (B1172632) hydrochloride and potassium carbonate to form an oxime intermediate. Subsequent reduction of the oxime using zinc powder and ammonium (B1175870) chloride yields the target amine. chemicalbook.com To adapt this for the synthesis of the title compound, one could envision starting with a (cyclopropyl)(pyridin-2-yl)methanone, which could then be subjected to a similar sequence of oximation and reduction.

Another viable strategy involves the coupling of pre-functionalized pyridine and cyclopropane (B1198618) building blocks. For instance, methods for preparing β-aminoethyl groups on aromatic rings have been developed using Suzuki-Miyaura cross-coupling of potassium β-aminoethyltrifluoroborates with aryl halides. nih.gov This suggests a pathway where a halogenated pyridine could be coupled with a suitable cyclopropyl-containing organoboron reagent to construct the core structure.

Derivatization and Functionalization Approaches

Once the core scaffold is assembled, a wide array of derivatization techniques can be employed to modify its properties. These functionalization approaches include substitutions on the amine nitrogen, fusion of new rings to the pyridine system, and modulation of substituents on the pyridine ring itself.

The primary amine of the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold is a key site for derivatization through N-alkylation and N-substitution. Standard procedures for the N-alkylation of amines are readily applicable. These often involve the reaction of the amine with alcohols or alkyl halides in the presence of a catalyst and hydrogen. google.com For example, catalysts based on copper and magnesium silicate (B1173343) have been used for the N-alkylation of various amines with alcohols. google.com

Alternative methods include reacting the amine with alkyl halides, where the halide acts as a leaving group. gcwgandhinagar.com The basic nitrogen atom of the pyridine ring can also undergo N-alkylation with alkyl halides or sulfates, leading to the formation of quaternary pyridinium (B92312) salts. gcwgandhinagar.comnih.gov Furthermore, self-limiting alkylation procedures using N-aminopyridinium salts have been developed, offering a controlled route to secondary amines. chemrxiv.org These methods provide a robust toolkit for introducing a diverse range of alkyl and other substituent groups onto the nitrogen atom of the ethylamine side chain.

Modifying the core scaffold through the fusion of additional rings or the incorporation of other heterocycles is a powerful strategy for creating novel analogues. nih.gov Reactions targeting the pyridine nucleus can lead to the formation of fused bicyclic or polycyclic systems. For example, functionalized maleimides can react with 2-aminopyridine (B139424) derivatives to yield ring-fused pyridines like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org

Another approach involves intramolecular cyclization. N-iodoalkyldihydropyridinium salts have been shown to undergo intramolecular radical cyclization when treated with tributyltin hydride, leading to fused ring products. youtube.com Such strategies allow for the construction of complex, rigid scaffolds built upon the pyridylethylamine core, significantly expanding the chemical space accessible from the parent compound.

The substitution pattern on the pyridine ring can be systematically altered to fine-tune the electronic and steric properties of the molecule. While the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene, the introduction of substituents can be effectively achieved through modern catalytic methods. gcwgandhinagar.com Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile and highly selective means of introducing a wide variety of functional groups onto the pyridine core. These methods are discussed in detail in the following section.

Applications of Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration and functionalization of the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity, allowing for the introduction of diverse substituents onto the pyridine ring.

The primary palladium-catalyzed reactions utilized for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netmdpi.com For a pyridylethylamine scaffold, a halogenated derivative (e.g., a bromo- or iodo-substituted pyridine) can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic rings. nih.govnih.gov This method is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.org By applying this to a halogenated cyclopropyl-pyridylethylamine analogue, alkynyl groups can be installed on the pyridine ring. soton.ac.ukmdpi.com These alkynyl-substituted derivatives can serve as versatile intermediates for further transformations. The reaction is typically co-catalyzed by palladium and copper complexes. scirp.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgacsgcipr.org This methodology can be used to introduce primary or secondary amino groups onto a halogenated pyridine core. researchgate.netlibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a reliable method for synthesizing arylamines. wikipedia.org

The strategic application of these cross-coupling reactions allows for the systematic modification of the pyridine ring, enabling the synthesis of a large library of analogues from a common intermediate. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. rsc.orglookchem.com

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |

| Sonogashira | C(sp²)–C(sp) | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig | C(sp²)–N | Aryl Halide + Amine | Pd(0) or Pd(II) precatalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

Asymmetric Synthesis and Stereochemical Control in the Preparation of Enantiomeric Forms

The creation of enantiomerically pure forms of 2-cyclopropyl-1-(2-pyridyl)ethylamine analogues is crucial for their application in various fields. This is typically achieved through asymmetric synthesis, which employs methods to control the stereochemical outcome of the reaction.

Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. One notable example in the synthesis of related 1-substituted-1-(pyridin-2-yl)methylamines involves the use of an N-p-toluenesulfinyl chiral auxiliary. unito.it In this approach, a 2-pyridyl ketone is condensed with an enantiopure sulfinamide to form a chiral N-sulfinyl ketimine. The diastereoselective reduction of this imine, followed by the removal of the auxiliary, yields the chiral amine. unito.it The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. unito.it

The following table illustrates the diastereoselective reduction of a chiral N-p-toluenesulfinyl ketimine derived from a 2-pyridyl ketone, a close structural analogue to the precursor of the title compound.

| Entry | Hydride Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | NaBH4 | THF | 0 | 60:40 | 95 |

| 2 | L-Selectride® | THF | -78 | 16:84 | 90 |

| 3 | 9-BBN | THF | -78 | >99:1 | 85 |

Data adapted from a study on analogous 1-substituted-1-(pyridin-2-yl)methylamines. unito.it

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis. Transition metal catalysts, particularly those based on rhodium and copper, are widely used for the asymmetric synthesis of chiral amines and cyclopropanes. wikipedia.orgnih.gov For instance, rhodium-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds is a powerful method for constructing chiral cyclopropane rings. nih.govrsc.orgresearchgate.net The enantioselectivity of these reactions is controlled by the chiral ligands coordinated to the metal center.

Stereoretentive transformations are reactions that proceed with the retention of the configuration at a stereocenter. In the context of donor-acceptor cyclopropanes, stereoretentive [3+2] and [3+3] cycloaddition reactions have been developed. nih.gov These reactions utilize enantioenriched cyclopropanes as starting materials and proceed with an achiral catalyst, with the stereochemical information of the starting material being transferred to the product. nih.gov This approach allows for the synthesis of highly substituted, enantiomerically enriched heterocyclic compounds such as pyrrolidines. nih.gov While specific examples involving 2-cyclopropyl-1-(2-pyridyl)ethylamine are not extensively documented, the principles of stereoretentive reactions of donor-acceptor cyclopropanes suggest a potential pathway for the stereospecific functionalization of this molecule while preserving the chirality at the carbon bearing the amino and pyridyl groups. nih.govchemrxiv.orgnih.govresearchgate.net

Ring-Opening and Cycloaddition Reactions Involving the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group in 2-cyclopropyl-1-(2-pyridyl)ethylamine analogues is susceptible to various chemical transformations, including ring-opening and cycloaddition reactions. These reactions provide pathways to more complex molecular architectures.

The ring-opening of cyclopropylamines can be promoted by various reagents and conditions. For instance, the treatment of N-cyclopropyl-amides with Lewis acids like AlCl₃ can lead to a ring-opening rearrangement, forming N-(2-chloropropyl)amides or 5-methyl-2-oxazolines through an aziridine (B145994) intermediate. rsc.orgresearchgate.net In the case of aryl cyclopropylamines, superacid-promoted ring-opening can occur via cleavage of the distal C-C bond of the cyclopropane ring. nih.gov Radical-mediated ring-opening/cyclization of cyclopropane derivatives has also been reported as a versatile method for synthesizing diverse functionalized compounds. beilstein-journals.org

Cycloaddition reactions involving cyclopropyl imines, which can be seen as derivatives of the title compound, have been explored for the synthesis of larger ring systems. Nickel-catalyzed [3+2] cycloaddition of cyclopropyl aldimines with enones provides access to trisubstituted cyclopentanes. acs.orgnih.gov Furthermore, cyclopropyl carbonyls and imines can undergo various cyclization and cycloaddition reactions, including [3+3] and [4+3] cycloadditions, to yield a range of heterocyclic and carbocyclic products. thieme-connect.comepfl.ch A photochemical formal [4+2]-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes, which involves the homolytic cleavage of a cyclopropane-like bond, has also been demonstrated. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and involving 2-cyclopropyl-1-(2-pyridyl)ethylamine analogues is crucial for optimizing reaction conditions and designing new synthetic strategies.

Mechanistic studies often involve the identification and characterization of transient species such as reaction intermediates and transition states. In rhodium-catalyzed cyclopropanation reactions, the key intermediate is a metal carbene, which is generated from a diazo compound. wikipedia.org The concerted addition of this metal carbene to an alkene leads to the cyclopropane product. wikipedia.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of such reactions, providing insights into the origins of stereoselectivity. acs.org For instance, in proline-catalyzed asymmetric Michael reactions, DFT has been used to analyze different transition state models to explain the observed enantio- and diastereoselectivities. acs.org In photocatalytic asymmetric syntheses of α-tertiary amines, the selectivity is proposed to be controlled by an intramolecular hydrogen bond in the transition state, a hypothesis supported by DFT calculations. youtube.com

Identifying the rate-determining step of a reaction is fundamental to understanding its kinetics. In the palladium-catalyzed monoarylation of cyclopropylamine (B47189), kinetic studies have suggested that the oxidative addition of the aryl chloride to the palladium catalyst is the rate-limiting step. acs.org In some catalytic cycles, such as the Buchwald-Hartwig amination, the reductive elimination step has been identified as rate-limiting. uvic.ca The analysis of reaction dynamics can be complex, especially in catalytic systems with multiple competing pathways. For example, in asymmetric enamine catalysis, kinetic studies have shown that enamine formation is not the rate-determining step, and the concentration of the reactants can significantly influence the reaction rate. msu.edu

Conformational Analysis and Intrinsic Flexibility of the 2-Cyclopropyl-1-(2-pyridyl)ethylamine Scaffold

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. The 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold possesses several rotatable bonds, allowing it to adopt a variety of conformations in solution and within a protein binding pocket. The key torsional angles are around the bonds connecting the cyclopropyl group to the ethylamine backbone and the pyridine ring to the same backbone.

Quantitative and Qualitative Impact of Substituent Modifications on Biological Activity

Systematic modifications of the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold have provided valuable insights into its SAR.

The cyclopropyl group is a common motif in medicinal chemistry, valued for its unique conformational and electronic properties. Its small, rigid structure can introduce a specific vector into a molecule, and its electronic character can influence the properties of adjacent functional groups. In the context of the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold, the cyclopropyl group likely contributes to binding through hydrophobic interactions and by positioning the rest of the molecule optimally within the active site.

While specific SAR data for this exact scaffold is not extensively available in the public domain, general principles of medicinal chemistry suggest that replacing the cyclopropyl ring with other small alkyl or cycloalkyl groups would likely have a significant impact on activity. Such changes would alter the size, shape, and lipophilicity of this part of the molecule, potentially disrupting favorable binding interactions.

The pyridine ring is a key feature of the scaffold, capable of participating in a variety of non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and cation-π interactions. The electronic properties of the pyridine ring can be readily tuned by the introduction of substituents. Electron-withdrawing groups (such as halogens or trifluoromethyl groups) can decrease the basicity of the pyridine nitrogen, while electron-donating groups (such as alkyl or alkoxy groups) can increase it. These changes can have a profound effect on the strength of hydrogen bonds or ionic interactions with the target protein.

The position of substituents on the pyridine ring is also critical. A substituent at the 6-position, for example, could sterically hinder the rotation of the pyridine ring and lock the molecule into a specific conformation. Substituents at the 3-, 4-, or 5-positions would have different effects on the molecule's electrostatic potential and shape.

| Pyridine Ring Substitution | Potential Effect on Biological Activity |

| Electron-withdrawing group | May enhance π-stacking interactions, alter pKa. |

| Electron-donating group | May increase steric bulk, alter pKa. |

| Positional Isomers | Can influence ligand orientation and binding affinity. |

The primary amine group in the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold is a likely key interaction point with the biological target, often forming a salt bridge with an acidic amino acid residue such as aspartate or glutamate. Derivatization of this amine group can therefore have a dramatic effect on biological activity. nih.govmdpi.com

N-alkylation with small groups like methyl or ethyl might be tolerated, but larger substituents could introduce steric clashes. Acylation to form amides, or conversion to ureas or sulfonamides, would neutralize the basicity of the amine and change its hydrogen bonding properties from a donor to an acceptor. Such modifications are often used to probe the requirements of the binding site and to modulate the physicochemical properties of the compound, such as its membrane permeability and metabolic stability.

Bioisosteric Replacement and Scaffold Hopping Strategies in Chemical Space Exploration

Bioisosteric replacement is a powerful strategy in drug discovery for optimizing lead compounds. researchgate.netrsc.org In the case of the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold, the pyridine ring is a prime candidate for bioisosteric replacement. Other five- or six-membered aromatic heterocycles, such as pyrimidine, pyrazine, or even imidazole (B134444) or oxazole, could be explored as potential replacements. researchgate.netrsc.org These changes can lead to improved potency, selectivity, or pharmacokinetic properties, and can also generate novel intellectual property. For instance, replacing a pyridine with a benzonitrile (B105546) has been a successful strategy in some cases. researchgate.net

Scaffold hopping is a more drastic approach where the entire core scaffold is replaced with a structurally distinct entity that maintains the key pharmacophoric features. This can lead to the discovery of completely new chemical series with potentially superior drug-like properties.

Rational Design Approaches for Enhanced Affinity and Selectivity

Rational drug design relies on an understanding of the molecular interactions between a ligand and its target protein. nih.gov When the three-dimensional structure of the target is known, structure-based drug design can be employed to design new analogs with improved affinity and selectivity. For example, if a crystal structure reveals an unoccupied hydrophobic pocket in the binding site, the 2-cyclopropyl-1-(2-pyridyl)ethylamine scaffold could be modified to include a substituent that can productively fill this pocket.

Computational tools such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogs and to prioritize them for synthesis. mdpi.com By iteratively designing, synthesizing, and testing new compounds, it is possible to optimize the interactions with the target and achieve the desired biological profile.

| Design Strategy | Objective | Example Modification |

| Structure-Based Design | Enhance binding affinity by filling a hydrophobic pocket. | Add a phenyl group to the pyridine ring. |

| Ligand-Based Design | Improve selectivity by exploiting differences in off-target binding sites. | Introduce a bulky substituent that clashes with the off-target. |

| Physicochemical Property Modulation | Improve oral bioavailability. | Introduce a polar group to increase solubility. |

Principles of Shape Complementarity and Molecular Recognition

The interaction of a ligand with its biological target, typically a protein receptor or an enzyme, is governed by the principle of molecular recognition, where shape and electronic complementarity are paramount. For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, each structural component plays a crucial role in defining its three-dimensional conformation and potential binding modes.

The 2-pyridyl group acts as a key recognition element. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. The aromatic nature of the ring allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein. The position of the nitrogen at the 2-position influences the spatial vector of this hydrogen bonding capability relative to the rest of the molecule.

The ethylamine linker provides conformational flexibility. The rotatable bonds in the ethyl chain allow the molecule to adopt various conformations to fit optimally into a binding site. The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium ion. This charged group is a strong hydrogen bond donor and can form ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate, which are common in receptor binding sites.

Below is a hypothetical data table illustrating how modifications to the core structure of 2-Cyclopropyl-1-(2-pyridyl)ethylamine could influence receptor binding affinity, based on general SAR principles.

| Compound ID | R1 (on Pyridine) | R2 (on Cyclopropyl) | R3 (on Amine) | Receptor Binding Affinity (Ki, nM) |

| 1 | H | H | H | Baseline |

| 2 | 4-Cl | H | H | Increased Affinity |

| 3 | H | 1-CH₃ | H | Decreased Affinity |

| 4 | H | H | CH₃ | Variable Effect |

Note: This table is illustrative and based on established medicinal chemistry principles. Specific Ki values would require experimental determination.

Targeted Modulation of Physicochemical Properties for Drug-Likeness

The "drug-likeness" of a molecule is a qualitative concept used in drug design to assess its potential to be an orally active drug with favorable absorption, distribution, metabolism, and excretion (ADME) properties. Key physicochemical properties that are often modulated to improve drug-likeness include lipophilicity (logP), aqueous solubility, and pKa.

The calculated physicochemical properties for 2-Cyclopropyl-1-(2-pyridyl)ethylamine are available in public databases such as PubChem. nih.gov

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 38.9 Ų | PubChem nih.gov |

Lipophilicity (logP): The XLogP3 value of 1.3 for 2-Cyclopropyl-1-(2-pyridyl)ethylamine suggests a balanced lipophilicity, which is often favorable for oral absorption and cell permeability. The cyclopropyl group, while being hydrophobic, is a relatively small alkyl group and does not excessively increase the lipophilicity. The pyridyl ring and the primary amine contribute to the molecule's polarity. This balance can be fine-tuned; for example, adding lipophilic substituents to the pyridine ring would increase the logP, potentially enhancing membrane permeability but also possibly increasing metabolic liability and off-target effects.

Aqueous Solubility: The presence of the polar pyridine nitrogen and the basic amine group suggests that 2-Cyclopropyl-1-(2-pyridyl)ethylamine will have reasonable aqueous solubility, especially at acidic pH where the amine and pyridine are protonated. Good solubility is crucial for drug formulation and absorption from the gastrointestinal tract.

pKa: The primary amine in the ethylamine chain is basic, with a pKa typically in the range of 9-10. The pyridine nitrogen is also basic, but with a lower pKa (around 5 for pyridine itself). The pKa values determine the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. The positive charge on the protonated amine at physiological pH can be critical for receptor interaction but may limit passive diffusion across cell membranes.

By strategically modifying the structure of 2-Cyclopropyl-1-(2-pyridyl)ethylamine, these properties can be modulated. For example, introducing electron-withdrawing groups on the pyridine ring would decrease the basicity of the pyridine nitrogen. N-alkylation of the amine would increase its steric bulk and could slightly alter its pKa.

Design Strategies for Improved Metabolic Stability

Metabolic stability is a critical parameter in drug design, as it determines the half-life and oral bioavailability of a drug candidate. The primary sites of metabolism for 2-Cyclopropyl-1-(2-pyridyl)ethylamine are likely to be the primary amine, the pyridine ring, and potentially the cyclopropyl group.

Metabolism of the Amine Group: Primary amines are susceptible to oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes. This can be a major clearance pathway. Strategies to improve metabolic stability at the amine include:

N-alkylation: Introducing a small alkyl group (e.g., methyl) on the nitrogen can sterically hinder the approach of metabolizing enzymes, although this can also impact receptor binding.

Introduction of a-substituents: Placing a substituent on the carbon adjacent to the nitrogen can also block metabolism.

Metabolism of the Pyridine Ring: The pyridine ring can undergo oxidation by CYP enzymes to form N-oxides or hydroxylation at various positions on the ring. The susceptibility to oxidation can be modulated by introducing substituents. For example, electron-withdrawing groups can deactivate the ring towards oxidation.

Metabolism of the Cyclopropyl Group: The cyclopropyl group is generally considered to be relatively stable to metabolism due to the high C-H bond dissociation energy. hyphadiscovery.com This makes it an attractive moiety in drug design for blocking metabolism at an adjacent position. However, when attached to an amine, the cyclopropylamine moiety can sometimes be a substrate for CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive metabolites. hyphadiscovery.com Strategies to mitigate this include:

Substitution on the cyclopropyl ring: Introducing substituents on the cyclopropyl ring can alter its metabolic fate. For example, gem-dimethyl substitution on the cyclopropyl ring has been used to block oxidation.

Moving the cyclopropyl group: Altering the position of the cyclopropyl group relative to other functional groups can also influence metabolic stability.

A comparative analysis of the metabolic stability of hypothetical analogs is presented in the table below, based on established metabolic pathways.

| Compound ID | Structural Modification | Predicted Major Metabolic Pathway | Predicted Metabolic Stability (t½ in HLM) |

| 1 | 2-Cyclopropyl-1-(2-pyridyl)ethylamine | N-deamination, Pyridine oxidation | Moderate |

| 5 | N-methyl-2-Cyclopropyl-1-(2-pyridyl)ethylamine | N-demethylation, Pyridine oxidation | Improved |

| 6 | 2-Cyclopropyl-1-(4-fluoro-2-pyridyl)ethylamine | N-deamination | Improved (blocked pyridine oxidation) |

| 7 | 2-(1-methylcyclopropyl)-1-(2-pyridyl)ethylamine | N-deamination, Pyridine oxidation | Improved (blocked cyclopropyl oxidation) |

Note: HLM stands for Human Liver Microsomes. The predicted stability is relative and based on general metabolic principles.

Molecular Interactions and Biological Target Engagement Studies

Elucidation of Binding Modes and Interaction Mechanisms

Hydrogen bonds are critical for the specificity of ligand-receptor interactions. The structure of 2-Cyclopropyl-1-(2-pyridyl)ethylamine features key functional groups capable of participating in these directional interactions.

Amine Group as Donor: The primary amine (-NH₂) group is a potent hydrogen bond donor. The two hydrogen atoms can form strong hydrogen bonds with electronegative acceptor atoms, such as oxygen or nitrogen, commonly found in the side chains of amino acid residues like aspartate, glutamate, asparagine, or glutamine within a receptor's binding pocket.

Pyridine (B92270) Nitrogen as Acceptor: The nitrogen atom within the pyridine ring possesses a lone pair of electrons and acts as a hydrogen bond acceptor. It can form a hydrogen bond with donor groups in the receptor, such as the hydroxyl group of tyrosine or serine, or the amide group of asparagine.

Studies on related pyridine- and amine-containing ligands confirm the importance of these hydrogen bonds in anchoring ligands to the active site and contributing significantly to binding affinity. nih.govrsc.org The precise geometry of these bonds is crucial for stabilizing the ligand-receptor complex. nih.gov

Van der Waals Interactions: The non-polar cyclopropyl (B3062369) and ethyl portions of the molecule are expected to engage in significant Van der Waals interactions. researchgate.net These forces are critical for achieving shape complementarity between the ligand and the receptor. researchgate.net When the ligand fits into a hydrophobic pocket, the exclusion of water molecules and the close packing of atoms lead to favorable dispersion forces, which can be a primary driver of binding enthalpy. wisdomlib.orgnih.gov The rigid, three-dimensional nature of the cyclopropyl group can help to lock the ligand into a specific conformation, enhancing binding by reducing the entropic penalty associated with the loss of rotational freedom.

Dipole-Dipole Interactions: The pyridine ring and the C-N bonds in the ethylamine (B1201723) chain create permanent dipoles within the molecule. These can align with corresponding dipoles in the receptor binding site, contributing to the stability and orientation of the bound ligand.

The aromatic pyridine ring is a key pharmacophoric element that can participate in various π-interactions, which are crucial in medicinal chemistry for ligand recognition. nih.gov

Pi-Pi Stacking: The electron-rich π-system of the pyridine ring can stack against the aromatic rings of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). researchgate.netrsc.org These interactions can occur in several geometries, including face-to-face (sandwich) or edge-to-face (T-shaped), with typical interplanar distances of 3.3-3.6 Å. researchgate.net Computational studies on pyridine dimers have shown these interactions to be stabilizing, contributing significantly to the binding energy. researchgate.net

Cation-π Interactions: The protonated amine group under physiological conditions can establish strong cation-π interactions with the electron-rich faces of aromatic residues in the binding site.

These aromatic interactions are vital for orienting the ligand correctly within the active site and contribute significantly to binding affinity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

A foundational step in computational analysis is geometry optimization. Using DFT methods, such as the B3LYP functional with an appropriate basis set (e.g., 6-311+G(d,p)), a theoretical model of 2-Cyclopropyl-1-(2-pyridyl)ethylamine is constructed to find its most stable three-dimensional conformation, corresponding to the lowest energy state on the potential energy surface. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis further reveals how electrons are distributed within the molecule. Key outputs include the molecular electrostatic potential (MEP) map, which illustrates the regions of positive and negative charge. For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, the nitrogen atom of the pyridine (B92270) ring and the amine group are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bonding. researchgate.net

| Parameter | Description |

|---|---|

| Optimized Bond Lengths | Calculated distances between bonded atoms (e.g., C-C, C-N, C-H) in Ångstroms (Å) for the lowest energy structure. |

| Optimized Bond Angles | Calculated angles (e.g., C-N-C, C-C-H) in degrees (°) that define the molecular geometry. |

| Dihedral Angles | Calculated torsional angles that describe the rotation around bonds, defining the 3D conformation of the ethylamine (B1201723) chain relative to the pyridine and cyclopropyl (B3062369) groups. |

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry used to predict a molecule's reactivity. irjweb.comwuxiapptec.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its capacity to act as a nucleophile. The energy of the LUMO is related to its electron affinity and electrophilicity. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. irjweb.commdpi.com For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, the HOMO is likely localized on the electron-rich pyridine ring and the amine group, while the LUMO may be distributed over the aromatic system.

| Descriptor | Definition | Significance for 2-Cyclopropyl-1-(2-pyridyl)ethylamine |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability; a higher energy value suggests stronger nucleophilicity. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability; a lower energy value suggests stronger electrophilicity. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more reactive. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the theoretical investigation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, computational methods could be used to explore various potential reactions, such as N-alkylation or acylation at the amine group. By calculating the energies of the transition states for different pathways, researchers can predict which reaction is more likely to occur and under what conditions. This analysis provides a theoretical foundation for understanding its synthesis and chemical behavior without the need for extensive experimental screening.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. tubitak.gov.tr

In a typical molecular docking study involving 2-Cyclopropyl-1-(2-pyridyl)ethylamine, the compound would be treated as a flexible ligand docked into the active site of a target protein. Docking algorithms systematically explore various conformations and orientations of the ligand within the binding pocket, calculating the feasibility of each "pose."

Each predicted binding pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. tubitak.gov.tr The results from multiple docking runs are often clustered to identify the most consistently predicted and energetically favorable binding mode.

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the protein. These interactions are critical for stabilizing the ligand-protein complex. For a molecule like 2-Cyclopropyl-1-(2-pyridyl)ethylamine, key interactions could include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the primary amine group are potential hydrogen bond donors and acceptors, likely interacting with polar amino acid residues like serine, threonine, or aspartic acid.

Hydrophobic Interactions: The cyclopropyl group and parts of the pyridine ring can form hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.

Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine.

Identifying these key interactions helps explain the ligand's specificity and affinity for its target and can guide the rational design of new derivatives with improved potency. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to examine the dynamic behavior of "2-Cyclopropyl-1-(2-pyridyl)ethylamine" at an atomic level. These simulations can provide deep insights into its interaction with biological targets and its behavior in physiological environments. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of the compound over time, revealing its flexibility, conformational changes, and the stability of its complexes with receptors.

Assessment of Ligand-Receptor Complex Stability and Flexibility

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-receptor complex. After docking "2-Cyclopropyl-1-(2-pyridyl)ethylamine" into the binding site of a putative protein target, a simulation is run to observe how the complex behaves over time in a simulated physiological environment. Key metrics are analyzed to quantify the stability and flexibility of this complex.

Root Mean Square Fluctuation (RMSF) provides information on the flexibility of individual amino acid residues in the protein. By analyzing the RMSF plot, researchers can identify which parts of the protein become more or less flexible upon ligand binding. For instance, residues in a flexible loop might become more rigid to form key interactions with "2-Cyclopropyl-1-(2-pyridyl)ethylamine," which would be reflected as a decrease in their RMSF values.

Hydrogen bond analysis is crucial for understanding the specific interactions that stabilize the ligand-receptor complex. MD simulations can track the formation and breakage of hydrogen bonds between the compound and the receptor over the simulation time. The persistence of certain hydrogen bonds would highlight them as critical for binding affinity and specificity.

The following table illustrates the type of data that would be generated from such a simulation to assess the stability of a hypothetical complex between "2-Cyclopropyl-1-(2-pyridyl)ethylamine" and a target receptor.

| Metric | Value | Interpretation |

| Protein RMSD (Å) | 1.5 ± 0.3 | Indicates that the protein backbone is stable throughout the simulation, with minor fluctuations around the average structure. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | Shows that the ligand remains in a stable position within the binding site, with minimal movement from its initial docked pose. |

| Average H-Bonds | 2.7 | Suggests that, on average, nearly three hydrogen bonds are maintained between the ligand and the receptor, contributing significantly to the stability of the complex. |

| Key Residue RMSF (Å) | ||

| - Asp121 | 0.5 | Low fluctuation indicates a stable interaction, likely a key anchoring point for the ligand. |

| - Tyr254 | 1.2 | Higher fluctuation might suggest a more dynamic or transient interaction with a flexible part of the receptor. |

Analysis of Conformational Dynamics of the Compound in Solvated Environments

Understanding the conformational preferences of "2-Cyclopropyl-1-(2-pyridyl)ethylamine" in a solvated environment, such as water, is essential as it dictates the shape of the molecule that is available to interact with a receptor. MD simulations of the compound in a water box can reveal its intrinsic flexibility and the energetic landscape of its different conformations.

The rotational freedom around the single bonds in "2-Cyclopropyl-1-(2-pyridyl)ethylamine" allows it to adopt various conformations. The key dihedral angles, such as the one between the cyclopropyl ring and the ethylamine chain, and the one between the ethylamine chain and the pyridyl ring, can be monitored during the simulation. The resulting probability distribution of these dihedral angles can identify the most populated and, therefore, the most energetically favorable conformations in an aqueous solution.

This analysis helps in understanding whether the bioactive conformation (the one it adopts when bound to a receptor) is a low-energy state in solution. If the bioactive conformation is significantly different from the preferred solution conformations, a larger energetic penalty must be overcome for binding to occur.

The table below presents hypothetical data from a conformational analysis of "2-Cyclopropyl-1-(2-pyridyl)ethylamine" in a solvated environment.

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier to Rotation (kcal/mol) | Significance |

| Cyclopropyl-C-C-N | 65° (gauche) | 3.5 | A gauche conformation is preferred, which may influence how the cyclopropyl group is oriented when approaching a binding pocket. |

| C-C-N-H | 180° (anti) | 2.1 | The anti-conformation of the amine group is favored, which could be important for forming specific hydrogen bonds with a receptor. |

| C-C-C-Pyridyl | -90° | 4.2 | The orientation of the pyridyl ring relative to the ethylamine chain is somewhat restricted, suggesting a preferred spatial arrangement. |

Prediction of ADME-Related Molecular Properties

The success of a drug candidate is not only determined by its efficacy but also by its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, methods are invaluable for predicting these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable ADME characteristics. nih.gov

In Silico Prediction of Blood-Brain Barrier Penetration

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. nih.govoup.com The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov In silico models that predict BBB penetration are therefore of great importance. nih.govoup.com

These predictive models are often built using machine learning algorithms trained on large datasets of compounds with experimentally determined BBB permeability. snmjournals.orgfrontiersin.orgthesai.org The models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to make predictions. Key descriptors influencing BBB penetration include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. Higher lipophilicity generally favors passive diffusion across the lipid-rich BBB, but excessively high logP can lead to other issues like poor solubility and metabolic instability.

Polar Surface Area (PSA): The sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower PSA is generally associated with better BBB penetration, as it reduces the desolvation penalty for crossing a lipid membrane.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bond donors and acceptors is generally favorable for BBB penetration.

The following table shows hypothetical predicted BBB penetration properties for "2-Cyclopropyl-1-(2-pyridyl)ethylamine" based on common in silico models.

| Property | Predicted Value | Implication for BBB Penetration |

| logBB (log[Cbrain]/[Cblood]) | 0.45 | A positive logBB value suggests that the compound is likely to cross the BBB and accumulate in the brain to some extent. |

| CNS MPO Score | 4.8 | The CNS Multiparameter Optimization (MPO) score combines several physicochemical properties into a single value. A score above 4.0 is generally considered favorable for a CNS drug candidate. |

| BBB Permeability Class | High | Classification models often categorize compounds as having high or low permeability. A "High" classification indicates a strong likelihood of crossing the BBB. |

| P-glycoprotein (P-gp) Substrate | No | P-glycoprotein is an efflux transporter at the BBB that pumps substrates back into the bloodstream. A "No" prediction is highly desirable, as it suggests the compound will not be actively removed from the brain. acs.orgresearchgate.net |

Computational Assessment of Other Pharmacokinetic-Relevant Properties

Beyond BBB penetration, a range of other pharmacokinetic properties can be predicted using computational models. These predictions help to build a comprehensive in silico ADME profile of a compound. bmdrc.org

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream after oral administration.

Caco-2 Permeability: An in vitro model using a human colon adenocarcinoma cell line that is widely used to predict intestinal absorption. Computational models can predict the outcome of this assay.

Plasma Protein Binding (PPB): Predicts the percentage of the compound that will be bound to proteins in the blood plasma. Only the unbound fraction is free to distribute to tissues and interact with the target.

CYP450 Inhibition: Predicts whether the compound is likely to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Inhibition of these enzymes can lead to drug-drug interactions.

Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability by blocking potential sites of oxidation. acs.orgresearchgate.net Computational models can predict the likely sites of metabolism on a molecule.

The table below provides a hypothetical in silico ADME profile for "2-Cyclopropyl-1-(2-pyridyl)ethylamine".

| ADME Property | Predicted Outcome | Significance |

| Human Intestinal Absorption (%) | > 90% | High predicted absorption suggests good oral bioavailability. |

| Caco-2 Permeability (nm/s) | High | Consistent with high intestinal absorption, this suggests efficient transport across the intestinal epithelium. |

| Plasma Protein Binding (%) | 65% | Moderate binding to plasma proteins, leaving a significant fraction of the compound free to exert its pharmacological effect. |

| CYP2D6 Inhibition | Inhibitor | Prediction as an inhibitor of a major metabolic enzyme like CYP2D6 would warrant further experimental investigation due to the potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Not predicted to inhibit another key metabolic enzyme, which is a favorable property. |

| Predicted Half-life (human) | 4-6 hours | A moderate predicted half-life suggests that the compound would likely require dosing more than once a day to maintain therapeutic concentrations. |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Elucidation of Molecular Structure

A complete NMR analysis, incorporating 1H, 13C, and various two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would enable a full assignment of all proton and carbon signals in the 2-Cyclopropyl-1-(2-pyridyl)ethylamine molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridyl ring, the cyclopropyl (B3062369) group, the ethylamine (B1201723) backbone, and the amine group itself. The chemical shifts (δ) of the pyridyl protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methine proton of the ethylamine chain adjacent to the pyridine (B92270) ring would likely appear as a multiplet, coupled to the neighboring methylene (B1212753) and cyclopropyl protons. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region of the spectrum, characteristic of such strained ring systems.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbons of the pyridyl ring would resonate at lower field (downfield), while the aliphatic carbons of the cyclopropyl and ethylamine moieties would appear at higher field (upfield).

2D NMR: Techniques like COSY would reveal proton-proton coupling networks, confirming the connectivity of the ethylamine chain and the protons within the cyclopropyl and pyridyl rings. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Confirmation of Synthetic Intermediates and Final Products

In a synthetic route leading to 2-Cyclopropyl-1-(2-pyridyl)ethylamine, NMR spectroscopy is an invaluable tool for monitoring the progress of the reaction and confirming the identity of intermediates and the final, purified product. By comparing the NMR spectra of starting materials, reaction aliquots, and the final compound, chemists can verify the successful transformation at each step and ensure the purity of the desired molecule.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.

Accurate Mass Determination and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is crucial for determining the precise molecular weight of 2-Cyclopropyl-1-(2-pyridyl)ethylamine. The molecular formula of the compound is C₁₀H₁₄N₂. nih.govuni.lu The expected monoisotopic mass is 162.1157 g/mol . nih.govuni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of the elemental composition.

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 163.1230 |

| [M+Na]⁺ | 185.1049 |

| [M+K]⁺ | 201.0789 |

| [M-H]⁻ | 161.1084 |

Table 1: Predicted m/z values for various adducts of 2-Cyclopropyl-1-(2-pyridyl)ethylamine. uni.lu

Fragmentation Pattern Analysis for Structural Information

In addition to molecular weight determination, mass spectrometry can provide structural insights through the analysis of fragmentation patterns. By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to piece together the structure of the molecule. For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, characteristic fragments would be expected from the cleavage of the bond between the cyclopropylmethyl group and the chiral center, as well as fragmentation of the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a three-dimensional model of the molecule with atomic-level resolution.

For 2-Cyclopropyl-1-(2-pyridyl)ethylamine, a successful X-ray crystallographic analysis would provide:

Precise bond lengths and angles: Confirming the geometry of the pyridyl and cyclopropyl rings and the ethylamine linker.

Conformation: Revealing the preferred spatial arrangement of the different parts of the molecule in the solid state.

Intermolecular interactions: Detailing how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine and pyridyl nitrogen atoms.

This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Analysis of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for 2-Cyclopropyl-1-(2-pyridyl)ethylamine is not widely available in public databases, studies of similar pyridine-containing compounds reveal common interaction motifs. For instance, the crystal structure of related compounds, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, demonstrates the prevalence of intermolecular hydrogen bonding. In this analogue, an O-H···N hydrogen bond is observed between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule, influencing the crystal packing. It is plausible that in the crystalline form of 2-Cyclopropyl-1-(2-pyridyl)ethylamine, the primary amine group (-NH2) would act as a hydrogen bond donor, interacting with the nitrogen atom of the pyridine ring of a neighboring molecule, thus forming chains or more complex networks that stabilize the crystal lattice. The packing is likely further stabilized by van der Waals forces and potentially C-H···π interactions involving the pyridine ring.

Definitive Stereochemical Assignment

2-Cyclopropyl-1-(2-pyridyl)ethylamine possesses a chiral center at the carbon atom bearing the amine and pyridyl groups. The definitive assignment of the absolute configuration of its enantiomers (R and S) is crucial, as stereochemistry often dictates biological activity. While specific studies on the stereochemical assignment of this particular compound are not readily found, techniques such as X-ray crystallography of a single enantiomer or its diastereomeric salt with a chiral resolving agent would provide an unambiguous determination of its absolute stereochemistry. Furthermore, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) are powerful tools for assigning the absolute configuration of chiral molecules in solution by comparing experimental spectra with theoretical calculations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the 2-Cyclopropyl-1-(2-pyridyl)ethylamine molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyclopropyl-1-(2-pyridyl)ethylamine is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl and ethyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The characteristic C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H group of the primary amine are also anticipated around 1580-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2-Cyclopropyl-1-(2-pyridyl)ethylamine in a suitable solvent, such as ethanol (B145695) or acetonitrile, is predicted to show absorption bands characteristic of the pyridine chromophore. These absorptions are due to π → π* and n → π* electronic transitions. Typically, pyridine and its derivatives exhibit a strong absorption band around 200-220 nm and a weaker band around 250-270 nm. The presence of the cyclopropyl-ethylamine substituent may cause a slight shift in the position and intensity of these absorption maxima (λmax).

| Spectroscopic Data for 2-Cyclopropyl-1-(2-pyridyl)ethylamine (Predicted) | |

| Technique | Characteristic Peaks/Bands |

| Infrared (IR) Spectroscopy | N-H stretch (amine): 3300-3500 cm⁻¹ (two bands)Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-3000 cm⁻¹C=N/C=C stretch (pyridine): 1400-1600 cm⁻¹N-H bend (amine): 1580-1650 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | π → π* transition: ~200-220 nmn → π* transition: ~250-270 nm |

Chemical Biology and Medicinal Chemistry Applications

Development of Chemical Probes and Advanced Tool Compounds

There is no available research in scientific literature detailing the development or use of 2-Cyclopropyl-1-(2-pyridyl)ethylamine as a chemical probe or an advanced tool compound. Chemical probes are highly selective small molecules used to study biological systems, and the necessary characterization—including target engagement, selectivity, and cellular activity studies—has not been published for this specific molecule.

Scaffold Design for Targeted Biological Functions

While the pyridine (B92270) ring is a common scaffold in medicinal chemistry for targeting a wide range of biological functions, there is no specific research that describes the design of 2-Cyclopropyl-1-(2-pyridyl)ethylamine as a scaffold for a particular targeted biological function. nih.gov

Non-Clinical Mechanistic Toxicology at the Molecular Level

No studies on the non-clinical mechanistic toxicology of 2-Cyclopropyl-1-(2-pyridyl)ethylamine at the molecular level have been published.

There is a complete absence of literature concerning the metabolic profile of 2-Cyclopropyl-1-(2-pyridyl)ethylamine, including any investigation into its potential to form reactive metabolites. Consequently, no strategies for the mitigation of such metabolites have been described for this compound. General principles for mitigating reactive metabolite formation exist in medicinal chemistry, but their specific application to this compound has not been studied. nih.govresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Future synthetic research should prioritize the development of efficient, cost-effective, and environmentally benign methods for the preparation of 2-Cyclopropyl-1-(2-pyridyl)ethylamine and its analogs. Green chemistry principles offer a valuable framework for this endeavor. rasayanjournal.co.inresearchgate.neteurekaselect.com Key areas for exploration include:

Catalytic Approaches: The use of novel catalysts could facilitate more efficient and selective reactions. researchgate.net This includes the exploration of biocatalysts, which can offer high stereoselectivity and operate under mild conditions. longdom.org

Microwave-Assisted and Ultrasonic Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions would enhance synthetic efficiency by minimizing intermediate isolation and purification steps. nih.govrsc.org

Sustainable Solvents and Reagents: A focus on employing greener solvents and renewable starting materials will be crucial in minimizing the environmental impact of the synthesis. longdom.orgnih.gov

Integration of Advanced SAR Studies with Targeted Molecular Design Approaches

A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the biological activity of 2-Cyclopropyl-1-(2-pyridyl)ethylamine. Future research should integrate advanced SAR studies with targeted molecular design to develop analogs with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.commdpi.com This can be achieved through:

Systematic Structural Modifications: The synthesis and biological evaluation of a library of analogs with modifications at the cyclopropyl (B3062369) and pyridine (B92270) rings, as well as the ethylamine (B1201723) linker, will provide crucial insights into the structural requirements for activity.

Computational Modeling: The use of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity of new compounds based on their chemical structure, thereby guiding the design of more potent analogs. oncodesign-services.com

Fragment-Based Drug Design: This approach can be employed to identify key binding interactions and guide the rational design of novel derivatives. dntb.gov.ua The pyridine and cyclopropyl moieties themselves are valuable fragments in drug discovery. nih.govsemanticscholar.orgresearchgate.net

Synergistic Combination of Computational and Experimental Approaches for Mechanism Elucidation

A comprehensive understanding of the mechanism of action of 2-Cyclopropyl-1-(2-pyridyl)ethylamine is paramount for its rational development. A synergistic approach that combines computational and experimental methods will be instrumental in elucidating its molecular interactions and biological effects. nih.govmdpi.comresearchgate.net Key strategies include:

Molecular Docking and Dynamics Simulations: These computational techniques can predict the binding modes of the compound with its biological targets and provide insights into the dynamics of these interactions. nih.gov

In Vitro and In Vivo Assays: A battery of biological assays will be necessary to determine the compound's efficacy and to validate the predictions from computational models.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding of the compound to its target proteins.

Identification and Validation of New Biological Targets and Pathways

The diverse biological activities reported for both cyclopropane (B1198618) and pyridine-containing compounds suggest that 2-Cyclopropyl-1-(2-pyridyl)ethylamine may interact with a range of biological targets. rsc.orgresearchgate.netarabjchem.org Future research should focus on identifying and validating novel biological targets and pathways modulated by this compound. Potential avenues of investigation include:

High-Throughput Screening: Screening against large panels of biological targets can help to identify novel activities and potential therapeutic applications. nih.gov

Chemical Genetics and Proteomics: These approaches can be used to identify the cellular targets of the compound and to elucidate the biological pathways it affects. wgtn.ac.nz

Exploration of Anticancer and Antimicrobial Potential: Given the prevalence of pyridine and cyclopropylamine (B47189) moieties in anticancer and antimicrobial agents, investigating the potential of this compound in these therapeutic areas is warranted. nih.govrsc.orgnih.govnih.govnih.gov

Development of Novel Chemical Biology Tools and Applications

Beyond its potential as a therapeutic agent, 2-Cyclopropyl-1-(2-pyridyl)ethylamine could serve as a valuable scaffold for the development of novel chemical biology tools. nih.govchemicalprobes.orgrsc.org These tools are essential for probing biological systems and understanding complex cellular processes. Future research in this area could involve:

Design of Chemical Probes: The development of fluorescently labeled or biotinylated derivatives of the compound would enable the visualization and identification of its cellular targets. nih.gov

Activity-Based Probes: The design of probes that covalently bind to their targets can be a powerful tool for target identification and validation.

Modulators of Protein-Protein Interactions: The rigid cyclopropyl scaffold could be exploited to design molecules that modulate challenging protein-protein interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Cyclopropyl-1-(2-pyridyl)ethylamine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via selective oxime reduction followed by crystallization-induced asymmetric transformation. Key steps include:

- Oxime Formation : Reacting a pyridyl ketone precursor with hydroxylamine to form the oxime intermediate.

- Reduction : Using sodium cyanoborohydride or catalytic hydrogenation under controlled pH to reduce the oxime to the amine.

- Asymmetric Induction : Employing chiral auxiliaries or crystallization conditions (e.g., solvent polarity, temperature gradients) to enrich enantiomers. For example, crystallization in ethanol/water mixtures can yield >90% enantiomeric excess (ee) .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation of 2-Cyclopropyl-1-(2-pyridyl)ethylamine?

- Methodological Answer :

- X-ray Diffraction : Resolve absolute configuration and torsion angles (e.g., cyclopropyl ring tilt angles ~15–30° relative to the pyridine plane) using MoKα radiation. Refinement with programs like SHELX yields R-values <0.09 .

- NMR Spectroscopy : Assign stereochemistry via - and -NMR coupling constants (e.g., for cyclopropyl protons) and NOESY correlations to confirm spatial proximity of substituents .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to rule out impurities .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- HPLC Monitoring : Track degradation products in acidic/basic buffers (e.g., pH 2–12) at 25–60°C.

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and analyze photodegradation via absorbance spectroscopy .

Advanced Research Questions

Q. How can conflicting stereochemical assignments from NMR and X-ray data be resolved?

- Methodological Answer :

- Multi-Technique Integration : Combine X-ray-derived torsion angles (e.g., cyclopropyl ring orientation) with -NMR coupling constants and CD spectra. For example, CD spectra can detect Cotton effects linked to specific chiral centers, validating X-ray results .

- Computational Modeling : Use density functional theory (DFT) to calculate expected NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for studying the cyclopropyl group’s impact on reactivity compared to other substituents (e.g., methyl, phenyl)?

- Methodological Answer :

- Comparative Kinetics : Perform nucleophilic substitution or oxidation reactions under identical conditions (solvent, catalyst, temperature) with analogs (e.g., 2-methyl-1-(2-pyridyl)ethylamine). Monitor reaction rates via GC-MS or -NMR (if fluorinated analogs are used) .

- Steric/Electronic Analysis : Use Hammett plots or molecular electrostatic potential (MEP) maps to quantify cyclopropyl effects on electron density at the amine nitrogen .

Q. How can researchers address challenges in separating diastereomers or regioisomers during synthesis?

- Methodological Answer :

- Chromatographic Optimization : Use preparative HPLC with polar stationary phases (e.g., C18 with acetonitrile/water gradients) or chiral columns.

- Crystallization-Driven Separation : Exploit solubility differences by adjusting solvent polarity (e.g., hexane/ethyl acetate mixtures) or using seed crystals of desired isomers .

Q. What strategies enable the use of 2-Cyclopropyl-1-(2-pyridyl)ethylamine as a precursor for organocatalysts?

- Methodological Answer :

- Derivatization : React the amine with thiocarbonyl diimidazole to form thiourea catalysts. Optimize reaction conditions (e.g., THF, 0°C) to preserve stereochemistry.

- Catalytic Screening : Test derivatives in asymmetric reactions (e.g., Michael additions) using benzaldehyde and diethylzinc. Measure enantioselectivity via chiral GC or HPLC .

Data Presentation & Analysis Guidelines

- Tabular Data : Include torsion angles, bond distances, and R-values from crystallography (Table 1) .

- Statistical Tools : Apply Student’s t-test for comparing reaction yields or ANOVA for multi-condition stability studies .

- Graphical Abstracts : Use 3D molecular models with cyclopropyl/pyridine highlights to visualize steric interactions (Figure 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.